

(2R)-Atecegatran target binding affinity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R)-Atecegatran

Cat. No.: B1671135

[Get Quote](#)

An In-depth Technical Guide on the Target Binding Affinity of **(2R)-Atecegatran**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Atecegatran, a developmental anticoagulant, functions as a direct thrombin inhibitor. It is a prodrug that is metabolically converted in the body to its active form, AR-H067637. This active metabolite exhibits a high affinity and selectivity for thrombin, a critical serine protease in the coagulation cascade. Understanding the binding characteristics of AR-H067637 to thrombin is paramount for its development as a therapeutic agent. This guide provides a comprehensive overview of the target binding affinity of **(2R)-Atecegatran**'s active form, detailing the quantitative binding data and the experimental protocols used for its determination.

Target Binding Affinity Data

The binding affinity of the active metabolite of **(2R)-Atecegatran**, AR-H067637, for its target, α -thrombin, has been quantitatively characterized using various biochemical and biophysical methods. The key binding parameters are summarized in the table below.

Analyte	Target	Method	Binding Constant (K_i)	IC_{50}	Reference
AR-H067637	Human α -thrombin	Pre-steady state kinetics	2-4 nM	-	[1]
AR-H067637	Human α -thrombin	Surface Plasmon Resonance (Biacore)	-	-	[1]
AR-H067637	Free thrombin generation in platelet-poor plasma	Biochemical Assay	-	0.6 μ M	[1]

Key Findings:

- AR-H067637 is a potent, rapid-binding, reversible, and competitive inhibitor of thrombin.[\[1\]](#)
- The inhibition constant (K_i) for the interaction between AR-H067637 and α -thrombin is in the low nanomolar range (2-4 nM), indicating a very high binding affinity.[\[1\]](#)
- The compound effectively inhibits both free thrombin and thrombin bound to fibrin (clot-bound thrombin) or thrombomodulin.[\[1\]](#)
- In a more physiological setting of platelet-poor clotting plasma, AR-H067637 demonstrated concentration-dependent inhibition of the total amount of free thrombin generated, with an IC_{50} of 0.6 μ M.[\[1\]](#)

Experimental Protocols

The determination of the binding affinity of AR-H067637 to thrombin involves sophisticated biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface plasmon resonance is a label-free technique used to measure biomolecular interactions in real-time.

Objective: To characterize the binding kinetics and affinity of AR-H067637 to immobilized human α -thrombin.

Materials:

- Biacore instrument (e.g., Biacore T200)
- CM5 sensor chip
- Human α -thrombin
- AR-H067637
- Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

- **Sensor Chip Preparation:** The carboxymethylated dextran surface of the CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- **Ligand Immobilization:** Human α -thrombin is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface. The protein is covalently coupled to the surface via primary amine groups.
- **Deactivation:** Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl.

- Binding Analysis:
 - A series of concentrations of AR-H067637 (analyte) are prepared in running buffer.
 - The analyte solutions are injected sequentially over the immobilized thrombin surface at a constant flow rate.
 - The association of AR-H067637 to thrombin is monitored in real-time by the change in the SPR signal (measured in response units, RU).
 - Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the complex.
- Regeneration: The sensor surface is regenerated by injecting a pulse of the regeneration solution to remove any remaining bound analyte.
- Data Analysis: The resulting sensograms are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the Biacore evaluation software to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_e = k_d/k_a$).

[Click to download full resolution via product page](#)

Surface Plasmon Resonance (SPR) Experimental Workflow.

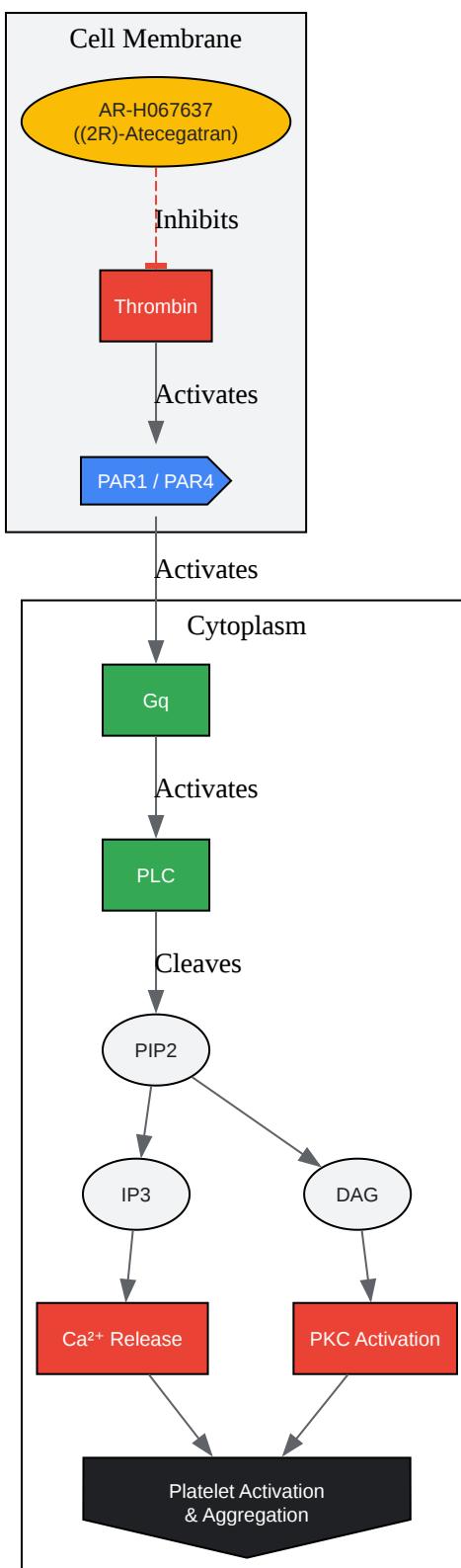
Pre-steady State Kinetic Analysis for Inhibition Constant (K_i) Determination

This method is used to determine the inhibition constant by measuring the effect of the inhibitor on the initial rates of enzyme catalysis.

Objective: To determine the inhibition constant (K_i) of AR-H067637 for human α -thrombin.

Materials:

- Human α -thrombin
- A chromogenic thrombin substrate (e.g., S-2238)
- AR-H067637
- Assay buffer (e.g., Tris-HCl buffer with physiological salt concentration)
- Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.


Methodology:

- Enzyme and Inhibitor Pre-incubation: A fixed concentration of human α -thrombin is pre-incubated with varying concentrations of AR-H067637 in the assay buffer for a sufficient time to allow binding to reach equilibrium.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate.
- Kinetic Measurement: The rate of substrate cleavage is monitored by measuring the increase in absorbance over a short period (initial velocity phase).
- Data Analysis:
 - The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration.
 - These data are then fitted to the Michaelis-Menten equation to determine the apparent K_m and V_{max} values in the presence of the inhibitor.
 - For a competitive inhibitor, the K_i can be determined from the relationship: $K_m(\text{app}) = K_m(1 + [I]/K_i)$, where $K_m(\text{app})$ is the apparent Michaelis constant, K_m is the Michaelis constant in

the absence of the inhibitor, and $[I]$ is the inhibitor concentration. Alternatively, a Dixon plot or non-linear regression analysis can be used to determine the K_i value.

Thrombin Signaling Pathway

Thrombin exerts its multiple physiological and pathological effects primarily through the activation of Protease-Activated Receptors (PARs), which are G protein-coupled receptors. The binding of an inhibitor like AR-H067637 to thrombin's active site prevents the cleavage and activation of these receptors, thereby blocking downstream signaling.

[Click to download full resolution via product page](#)**Inhibition of Thrombin Signaling by AR-H067637.**

Conclusion

The active metabolite of **(2R)-Atecegatran**, AR-H067637, is a highly potent and selective direct inhibitor of thrombin. Its low nanomolar binding affinity, as determined by rigorous biophysical and biochemical assays, underscores its potential as an effective anticoagulant. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel thrombin inhibitors. A thorough understanding of the target binding affinity is a cornerstone of modern drug development, enabling the rational design of safer and more efficacious therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2R)-Atecegatran target binding affinity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671135#2r-atecegatran-target-binding-affinity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com